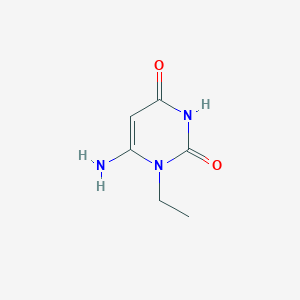

6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione

Description

Structure

2D Structure

Properties

IUPAC Name |

6-amino-1-ethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-9-4(7)3-5(10)8-6(9)11/h3H,2,7H2,1H3,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEMDIZENXAVRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357513 | |

| Record name | 6-Amino-1-ethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41862-09-3 | |

| Record name | 6-Amino-1-ethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione, also known as 1-ethyl-6-aminouracil, is a pyrimidine derivative of significant interest in medicinal chemistry. Its structural resemblance to endogenous nucleobases makes it a valuable scaffold for the development of therapeutic agents. This technical guide provides a comprehensive overview of its core chemical properties, synthesis, and biological relevance, with a focus on its role as an intermediate in the synthesis of potent and selective antagonists for the human adenosine A2B receptor, which are being investigated for the treatment of chronic inflammatory airway diseases.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic and biological studies.

| Property | Value | Source |

| CAS Number | 41862-09-3 | [2] |

| Molecular Formula | C₆H₉N₃O₂ | [2] |

| Molecular Weight | 155.15 g/mol | [1] |

| Melting Point | 282 °C (decomposes) | [1] |

| pKa (Predicted) | 9.23 ± 0.40 | [1] |

| Purity | ≥99% | [2] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While complete, detailed spectra are not publicly available, the following provides an overview of the expected spectral characteristics based on its structure and data from similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group protons (a triplet and a quartet) and the protons of the pyrimidine ring and the amino group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct peaks for the six carbon atoms in the molecule, including the two carbonyl carbons, the carbons of the pyrimidine ring, and the two carbons of the ethyl group.

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino group, C=O stretching of the dione functionality, and C-N and C-C bond vibrations within the heterocyclic ring.

Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak expected at m/z 155.15.

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not explicitly detailed in the available literature, a general and adaptable method for the synthesis of 6-aminouracil derivatives can be employed. This synthesis typically involves the condensation of a cyanoacetic acid derivative with a substituted urea. The following is a plausible synthetic route based on established chemical principles for similar compounds.

Reaction Scheme:

Caption: Plausible synthetic pathway for this compound.

Materials:

-

Ethyl cyanoacetate

-

Ethylurea

-

Sodium ethoxide

-

Absolute ethanol

-

Glacial acetic acid

-

Water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add ethylurea followed by the dropwise addition of ethyl cyanoacetate with stirring.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize it with glacial acetic acid.

-

Precipitation and Isolation: The product may precipitate upon neutralization. If not, the solvent can be removed under reduced pressure, and the residue can be dissolved in a minimal amount of hot water. The product is then precipitated by the addition of acetic acid.

-

Purification: The crude product is collected by filtration, washed with cold water and ethanol, and can be further purified by recrystallization from a suitable solvent system.

Note: This is a generalized protocol and may require optimization of reaction conditions, such as temperature, reaction time, and purification methods.

Biological Activity and Signaling Pathways

This compound serves as a key intermediate in the synthesis of xanthine derivatives that act as antagonists of the adenosine A2B receptor.[1] The adenosine A2B receptor is a G-protein coupled receptor (GPCR) that is activated by adenosine, a signaling molecule released during cellular stress and inflammation.

The A2B receptor is known to couple to both Gs and Gq proteins, leading to the activation of distinct downstream signaling cascades.

-

Gs-Protein Coupling: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular responses.

-

Gq-Protein Coupling: Coupling to the Gq protein activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

The antagonism of the A2B receptor by derivatives of this compound can modulate these signaling pathways, making them promising candidates for the treatment of inflammatory conditions where adenosine plays a significant pathological role.

Caption: Adenosine A2B Receptor Signaling Pathway and the inhibitory action of 1-ethyl-6-aminouracil derivatives.

Conclusion

This compound is a compound with significant potential in drug discovery, particularly as a scaffold for developing adenosine A2B receptor antagonists. This guide has summarized its key chemical properties and provided a framework for its synthesis and understanding its biological context. Further experimental investigation into its solubility and detailed spectral characterization will be invaluable for its broader application in research and development. The exploration of its derivatives continues to be a promising avenue for the development of novel therapeutics for inflammatory diseases.

References

An In-depth Technical Guide on 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione (CAS Number: 41862-09-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione, also known by its synonym 1-Ethyl-6-aminouracil, is a pyrimidine derivative with the CAS number 41862-09-3. This compound serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds, most notably substituted xanthines. These xanthine derivatives have shown significant promise in pharmacological research due to their high affinity and selectivity for human adenosine A2B receptors, indicating potential therapeutic applications in chronic inflammatory diseases, including those affecting the airways.[1][2][3] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its synthesis, physicochemical properties, and its role in the development of bioactive molecules.

Physicochemical Properties

Currently, detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and data from commercial suppliers, the following information can be summarized.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| CAS Number | 41862-09-3 | [4] |

| Molecular Formula | C₆H₉N₃O₂ | [4] |

| Molecular Weight | 155.15 g/mol | [4] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

| Purity (typical) | ≥99% | [4] |

Synthesis

General Experimental Protocol for the Synthesis of 6-Aminouracil Derivatives

The following is a generalized protocol for the synthesis of 6-aminouracil, which can be adapted for the synthesis of its 1-ethyl derivative by substituting urea with ethylurea.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 1-ethyl-6-aminouracil.

Materials:

-

Ethyl cyanoacetate

-

Ethylurea

-

Sodium metal

-

Absolute Ethanol

-

Acetic Acid (glacial)

-

Distilled water

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.

-

Condensation: To the freshly prepared sodium ethoxide solution, add ethylurea and ethyl cyanoacetate.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Neutralization and Precipitation: After the reaction is complete, cool the mixture and neutralize it with glacial acetic acid. The product, this compound, is expected to precipitate from the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold distilled water and then with ethanol to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization from a suitable solvent.

Note: This is a generalized protocol and optimization of reaction conditions (e.g., reaction time, temperature, and stoichiometry of reactants) would be necessary to achieve a good yield and purity of the desired product.

Role in Medicinal Chemistry: Intermediate for Adenosine A2B Receptor Antagonists

The primary significance of this compound in drug discovery lies in its role as a key intermediate for the synthesis of substituted xanthine derivatives.[2][3] These xanthine analogs have been investigated as potent and selective antagonists for the adenosine A2B receptor.

Adenosine A2B Receptor Signaling Pathway

The adenosine A2B receptor is a G-protein coupled receptor (GPCR) that is activated by adenosine. Under conditions of cellular stress, such as inflammation or hypoxia, extracellular adenosine levels rise, leading to the activation of the A2B receptor. This activation triggers downstream signaling cascades that are implicated in various physiological and pathological processes, including inflammation. The development of selective A2B receptor antagonists is therefore a promising strategy for the treatment of chronic inflammatory diseases.

Caption: Simplified signaling pathway of the Adenosine A2B receptor.

Synthesis of Xanthine Derivatives

A common strategy for the synthesis of xanthine derivatives involves the nitrosation of 6-aminouracil derivatives, followed by reduction to the 5,6-diaminouracil, and subsequent cyclization with a suitable one-carbon synthon.

Experimental Workflow for Xanthine Synthesis:

References

The Multifaceted Biological Activities of 6-Aminopyrimidine-2,4-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-aminopyrimidine-2,4-dione, also known as 6-aminouracil, scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules. Its inherent ability to participate in various non-covalent interactions, particularly hydrogen bonding, makes it an attractive building block for the design of targeted therapeutics. This technical guide provides an in-depth overview of the significant biological activities exhibited by derivatives of 6-aminopyrimidine-2,4-dione, with a focus on their anticancer, enzyme inhibitory, antiviral, and antimicrobial properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

Derivatives of 6-aminopyrimidine-2,4-dione have demonstrated potent anticancer activity against a variety of cancer cell lines. A prominent mechanism of action for some of these derivatives is the dual inhibition of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two key regulators of cell cycle progression and gene transcription that are often dysregulated in cancer.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 6-aminopyrimidine-2,4-dione derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | MDA-MB-231 (Breast) | 0.029 | [1] |

| HT-29 (Colorectal) | Not specified | [1] | |

| U-937 (Renal) | Not specified | [1] | |

| Compound 6a | MDA-MB-231 (Breast) | 0.141 | [1] |

| Compound 6b | MDA-MB-231 (Breast) | 0.077 | [1] |

| Compound 7 | MDA-MB-231 (Breast) | 0.02 | [1] |

| Compound 10b | MCF-7 (Breast) | 31.8 ± 2.0 | [2] |

Signaling Pathway: Dual Inhibition of BRD4 and PLK1

The dual inhibition of BRD4 and PLK1 by certain 6-aminopyrimidine-2,4-dione derivatives disrupts critical cellular processes, leading to cell cycle arrest and apoptosis. BRD4 is an epigenetic reader that plays a pivotal role in the transcription of key oncogenes, most notably MYC. Inhibition of BRD4 displaces it from chromatin, leading to the downregulation of MYC and its target genes, resulting in decreased cell proliferation and G1 cell cycle arrest. PLK1 is a master regulator of mitosis, and its inhibition leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequent apoptosis. The synergistic effect of inhibiting both targets leads to a more profound anti-tumor response.

Enzyme Inhibitory Activity

Beyond their anticancer effects through kinase and bromodomain inhibition, 6-aminopyrimidine-2,4-dione derivatives have been investigated as inhibitors of other key enzymes implicated in various diseases.

α-Glucosidase Inhibition

Certain derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can delay glucose absorption and be beneficial in the management of type 2 diabetes.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Series of 6-amino-pyrido[2,3-d]pyrimidine-2,4-diones | α-glucosidase | Varies | [3] |

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

Derivatives have also been designed to target the tyrosine kinase domain of EGFR, a key player in many cancers.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Compound 10b | EGFR-TK | 0.7 ± 0.02 | [2] |

Signaling Pathway: EGFR Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth. 6-Aminopyrimidine-2,4-dione derivatives can act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.

Antiviral and Antimicrobial Activity

The 6-aminouracil scaffold has been explored for its potential as an antiviral and antimicrobial agent. While specific data for 6-aminopyrimidine-2,4-dione derivatives is less abundant compared to anticancer studies, the broader class of 6-aminouracils has shown promising activity.

Quantitative Antiviral and Antimicrobial Data

The following table presents a summary of the antiviral and antimicrobial activities of some 6-aminouracil derivatives. Further research is warranted to explore the potential of 6-aminopyrimidine-2,4-dione derivatives in these therapeutic areas.

| Compound Class/Derivative | Target Organism | Activity Metric | Value | Reference |

| 6-Arylmethylenebis(1-methyl-6-amino-2-thiouracils) | Hepatitis A Virus (HAV) | IC50 | Variable | [4] |

| 6-Arylmethylenebis(1-methyl-6-amino-2-thiouracils) | Herpes Simplex Virus 1 (HSV-1) | IC50 | Variable | [4] |

| 6-amino-5-((4-(dimethylamino)benzylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dione | Escherichia coli | IC50 | 1.9 µg/mL | [5] |

| 6-amino-5-((4-(dimethylamino)benzylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dione | Candida albicans | IC50 | 0.82 µg/mL | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in the evaluation of 6-aminopyrimidine-2,4-dione derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

6-Aminopyrimidine-2,4-dione derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for the desired duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kinase Inhibition Assay (BRD4/PLK1, EGFR-TK)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Recombinant kinase (BRD4, PLK1, or EGFR)

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

Test compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the recombinant kinase, its substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the enzyme.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence, which is proportional to the amount of ADP produced (and thus kinase activity).

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase activity.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

-

Phosphate buffer (pH 6.8)

-

Test compounds

-

Sodium carbonate

-

Microplate reader

Procedure:

-

Pre-incubate the α-glucosidase enzyme with various concentrations of the test compounds.

-

Initiate the reaction by adding the pNPG substrate.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding sodium carbonate.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition into ice-cold 70% ethanol and store at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Harvest and wash the cells.

-

Resuspend the cells in the binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in apoptosis, such as Bax, Bcl-2, and caspases.

Materials:

-

Treated and untreated cells

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the biological evaluation of 6-aminopyrimidine-2,4-dione derivatives.

Conclusion

Derivatives of 6-aminopyrimidine-2,4-dione represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer agents, particularly through the dual inhibition of BRD4 and PLK1, and as inhibitors of key enzymes such as α-glucosidase and EGFR tyrosine kinase, highlights their therapeutic potential. While their antiviral and antimicrobial activities are less explored, preliminary findings suggest that this scaffold warrants further investigation in these areas. This technical guide provides a solid foundation of quantitative data, detailed experimental protocols, and an understanding of the underlying signaling pathways to aid researchers in the continued exploration and development of novel therapeutics based on the 6-aminopyrimidine-2,4-dione core.

References

Spectroscopic and Structural Elucidation of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione. These predictions are derived from the known data of the structurally similar compound, 6-amino-1-methyluracil.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Predicted Notes |

| ~1.1 | Triplet | 3 | -CH₃ | Ethyl group methyl protons, coupled to the -CH₂- group. |

| ~3.8 | Quartet | 2 | -CH₂- | Ethyl group methylene protons, coupled to the -CH₃ group. |

| ~5.0 | Singlet | 1 | C₅-H | Olefinic proton on the pyrimidine ring. |

| ~6.5 | Broad Singlet | 2 | -NH₂ | Amino group protons; chemical shift can vary with solvent and concentration. |

| ~10.5 | Broad Singlet | 1 | N₃-H | Amide proton; chemical shift can vary with solvent and concentration. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Assignment | Predicted Notes |

| ~15 | -CH₃ | Ethyl group methyl carbon. |

| ~40 | -CH₂- | Ethyl group methylene carbon. |

| ~90 | C₅ | Olefinic carbon. |

| ~152 | C₆ | Carbon bearing the amino group. |

| ~155 | C₄ | Carbonyl carbon. |

| ~165 | C₂ | Carbonyl carbon. |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Predicted Notes |

| 3400-3200 | Strong, Broad | N-H Stretch | Overlapping signals from -NH₂ and N₃-H groups. |

| 3100-3000 | Medium | C-H Stretch (sp²) | Olefinic C-H stretch. |

| 2980-2850 | Medium | C-H Stretch (sp³) | C-H stretches of the ethyl group. |

| ~1710 | Strong | C=O Stretch | Carbonyl stretch (C₄=O). |

| ~1660 | Strong | C=O Stretch | Carbonyl stretch (C₂=O). |

| ~1620 | Strong | N-H Bend | Bending vibration of the amino group. |

| ~1600 | Medium | C=C Stretch | Alkene stretch within the pyrimidine ring. |

Table 4: Predicted Mass Spectrometry Data

| m/z | Predicted Fragmentation | Notes |

| 155 | [M]⁺ | Molecular ion peak. |

| 127 | [M - C₂H₄]⁺ | Loss of ethene from the ethyl group via McLafferty rearrangement. |

| 112 | [M - HNCO]⁺ | Loss of isocyanic acid, a common fragmentation for uracil derivatives. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.

-

Ensure complete dissolution, using sonication if necessary.

-

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum should be recorded on a 400 MHz or higher field spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum should be recorded on the same spectrometer.

-

A proton-decoupled experiment should be performed to simplify the spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Chemical shifts should be referenced to the deuterated solvent signal.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Use a standard electron energy of 70 eV for ionization.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatograph (LC-MS).

-

Optimize ionization parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

Acquire the spectrum in both positive and negative ion modes to determine the most effective ionization.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural confirmation of the target compound.

An In-depth Technical Guide on the Solubility and Stability of 1-Ethyl-6-aminouracil

For Researchers, Scientists, and Drug Development Professionals

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The following tables provide a template for presenting solubility data for 1-Ethyl-6-aminouracil in various solvents, which would be determined using the experimental protocols detailed in Section 2. The values presented are illustrative estimates based on the general solubility characteristics of uracil and its derivatives.

Table 1: Estimated Thermodynamic Solubility of 1-Ethyl-6-aminouracil at 25°C

| Solvent | Estimated Solubility (mg/mL) | Method |

| Water | 5 - 10 | Shake-Flask |

| Phosphate Buffered Saline (PBS) pH 7.4 | 8 - 15 | Shake-Flask |

| 0.1 N HCl | 15 - 25 | Shake-Flask |

| 0.1 N NaOH | > 50 | Shake-Flask |

| Ethanol | 1 - 5 | Shake-Flask |

| Methanol | 2 - 8 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | > 100 | Shake-Flask |

| Dimethylformamide (DMF) | > 100 | Shake-Flask |

Table 2: Estimated Kinetic Solubility of 1-Ethyl-6-aminouracil in Aqueous Buffer

| Buffer System | Estimated Kinetic Solubility (µM) | Method |

| PBS pH 7.4 | 150 - 250 | Nephelometry/UV-Vis |

| Simulated Gastric Fluid (pH 1.2) | > 500 | Nephelometry/UV-Vis |

| Simulated Intestinal Fluid (pH 6.8) | 200 - 350 | Nephelometry/UV-Vis |

Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of solid 1-Ethyl-6-aminouracil to a series of vials containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1][2][3]

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of 1-Ethyl-6-aminouracil using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][4]

-

Data Analysis: The solubility is reported as the mean of at least three independent measurements.

Caption: Workflow for Thermodynamic Solubility Determination.

This high-throughput method is often used in early drug discovery.[1][2]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-Ethyl-6-aminouracil in 100% DMSO (e.g., 10 mM).[5][6]

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4).[2][6] The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[1][5]

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader. The concentration at which a significant increase in turbidity/absorbance is observed is considered the kinetic solubility.[2][5]

-

Alternative Quantification (Direct UV Assay): After incubation, filter the solutions using a solubility filter plate. Quantify the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader at the compound's λmax.[2][5]

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide to the Molecular Structure of 6-amino-1-ethyl-1H-pyrimidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-1-ethyl-1H-pyrimidine-2,4-dione, also known as 1-ethyl-6-aminouracil, is a pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its core structure, a substituted uracil, is a key component of nucleic acids and a versatile scaffold for the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and its role as a key intermediate in the development of therapeutic agents, particularly as antagonists for the adenosine A2B receptor.

Molecular Structure and Properties

The fundamental characteristics of 6-amino-1-ethyl-1H-pyrimidine-2,4-dione are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 41862-09-3 | [1][2] |

| Molecular Formula | C₆H₉N₃O₂ | [1][2] |

| Molecular Weight | 155.15 g/mol | [1][2] |

| IUPAC Name | 6-amino-1-ethyl-1H-pyrimidine-2,4-dione | [3] |

| Synonyms | 1-Ethyl-6-aminouracil | [4][5] |

| Appearance | White to off-white powder (predicted) | |

| Purity | ≥99% (commercially available) | [2] |

Table 2: Spectroscopic Data of 6-amino-1,3-dimethylpyrimidine-2,4-dione

| Spectroscopic Technique | Peak/Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 3.20 (s, 3H), 3.32 (s, 3H), 4.71 (s, 1H), 6.80 (s, 2H) | N-CH₃, N-CH₃, C₅-H, NH₂ |

| FT-IR (KBr, cm⁻¹) | 3417, 3282, 1706, 1641 | N-H stretching, C=O stretching, C=C stretching |

| Mass Spectrometry (EI) | m/z 169 [M]⁺ | Molecular ion peak |

Source: Spectral data adapted from a supplementary file for 6-amino-1,3-dimethylpyrimidine-2,4-dione.[6]

Experimental Protocols

Synthesis of 6-aminouracil (Precursor)

A general method for the synthesis of the precursor 6-aminouracil involves the condensation of a cyanoacetic acid derivative with urea.

Procedure:

-

A mixture of ethyl cyanoacetate (0.1 mol) and urea (0.1 mol) is prepared in anhydrous ethanol (290 mL) containing sodium.

-

The reaction mixture is refluxed for 10-12 hours.

-

After cooling to room temperature, the solution is acidified to pH 6 with acetic acid.

-

The resulting precipitate is collected by filtration, washed with distilled water, and dried in a desiccator overnight to yield 6-aminouracil.[7]

General Synthesis of 6-amino-1-ethyl-1H-pyrimidine-2,4-dione

The synthesis of the title compound can be achieved by reacting 1-ethylurea with cyanoacetic acid in the presence of a dehydrating agent, followed by cyclization. A similar procedure has been reported for a related compound.

Workflow for Synthesis and Purification:

Caption: A generalized workflow for the synthesis and purification of 6-amino-1-ethyl-1H-pyrimidine-2,4-dione.

Biological Significance and Signaling Pathways

6-amino-1-ethyl-1H-pyrimidine-2,4-dione serves as a crucial intermediate in the synthesis of substituted xanthines that have demonstrated high affinity and selectivity as antagonists for the human adenosine A2B receptor.[4][5][8] Adenosine receptors, particularly the A2B subtype, are G protein-coupled receptors (GPCRs) that play a significant role in various physiological and pathological processes, including inflammation and cancer.

Under conditions of cellular stress, such as hypoxia or inflammation, extracellular adenosine levels rise, leading to the activation of the low-affinity A2B receptor.[9] The activation of the A2B receptor can trigger multiple downstream signaling cascades through its coupling with different G proteins (Gs, Gi, and Gq).[9][10]

The primary signaling pathway involves the coupling of the A2B receptor to the stimulatory G protein (Gs). This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[9][11] These proteins, in turn, phosphorylate various downstream targets, leading to changes in gene expression and cellular function. Antagonists developed from 6-amino-1-ethyl-1H-pyrimidine-2,4-dione block the binding of adenosine to the A2B receptor, thereby inhibiting this signaling cascade.

Caption: The signaling cascade initiated by adenosine binding to the A2B receptor and the inhibitory action of antagonists.

Conclusion

6-amino-1-ethyl-1H-pyrimidine-2,4-dione is a molecule of considerable importance for the development of novel therapeutics. Its structural features and chemical reactivity make it an ideal starting point for the synthesis of potent and selective adenosine A2B receptor antagonists. Understanding its molecular structure, properties, and the signaling pathways it can modulate is crucial for researchers and scientists in the field of drug discovery and development. Further investigation into the specific biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

- 1. What are A2aR antagonists and how do they work? [synapse.patsnap.com]

- 2. scbt.com [scbt.com]

- 3. 1-Ethyl-6-aminouracil | CAS 41862-09-3 | LGC Standards [lgcstandards.com]

- 4. 6-AMINO-1-ETHYL-1H-PYRIMIDINE-2,4-DIONE | 41862-09-3 [chemicalbook.com]

- 5. amsbio.com [amsbio.com]

- 6. ajpr.umsha.ac.ir [ajpr.umsha.ac.ir]

- 7. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Targets of Pyrimidine-2,4-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-2,4-dione scaffold, a core structure in natural nucleobases like uracil and thymine, has emerged as a privileged motif in medicinal chemistry. Its inherent ability to mimic endogenous molecules allows for interactions with a wide array of biological targets, leading to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the key therapeutic targets of pyrimidine-2,4-dione derivatives, focusing on their applications in oncology, virology, and regenerative medicine. This document details the underlying signaling pathways, summarizes quantitative inhibitory data, and provides explicit experimental protocols for target validation.

Anticancer Targets

Pyrimidine-2,4-dione derivatives have demonstrated significant potential in cancer therapy by targeting enzymes crucial for cancer cell proliferation and survival. Key targets include enzymes involved in nucleotide biosynthesis and DNA repair.

Dihydrofolate Reductase (DHFR)

Mechanism of Action: Dihydrofolate reductase is a key enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cellular replication.[1] Inhibition of DHFR disrupts these processes, leading to cell death, particularly in rapidly dividing cancer cells.[1] Pyrimidine-2,4-dione derivatives can act as competitive inhibitors of DHFR, binding to the active site and preventing the binding of the natural substrate.[1][2]

Signaling Pathway:

References

- 1. An assay for the determination of biologically active bone morphogenetic proteins using cells transfected with an inhibitor of differentiation promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico modeling of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione, a key intermediate in the synthesis of potent adenosine A2B receptor antagonists. While direct quantitative interaction data for this specific molecule is limited in publicly available literature, this guide presents a comprehensive framework for its computational analysis. This is achieved by examining the broader class of pyrimidine derivatives and the xanthine-based antagonists synthesized from the core molecule. The guide furnishes detailed protocols for essential in silico techniques, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling. Furthermore, it outlines experimental methodologies such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) that are crucial for validating computational predictions. Visualizations of key pathways and workflows are provided to facilitate a deeper understanding of the underlying processes.

Introduction: The Role of this compound in Drug Discovery

This compound, also known as 1-Ethyl-6-aminouracil, is a significant chemical entity in medicinal chemistry. It serves as a crucial building block in the synthesis of a series of substituted xanthines.[1] These resulting xanthine derivatives have demonstrated high affinity and selectivity as antagonists for the human adenosine A2B receptor, a G-protein coupled receptor implicated in various physiological and pathological processes, including inflammation and cancer.[2][3] The adenosine A2B receptor is a key target in drug discovery, and understanding the interactions of its antagonists is of paramount importance.

The in silico modeling of this compound and its derivatives is a critical step in the rational design of novel and more effective adenosine A2B receptor antagonists. Computational techniques allow for the prediction of binding affinities, the elucidation of structure-activity relationships, and the optimization of lead compounds before their synthesis and biological testing, thereby accelerating the drug discovery pipeline.

Quantitative Data Presentation

Direct quantitative binding data for this compound with specific protein targets is not extensively available in the public domain, primarily due to its role as a synthetic intermediate. However, to illustrate the data-driven nature of in silico modeling, the following tables summarize the biological activity of xanthine derivatives synthesized from this pyrimidine core, targeting the adenosine A2B receptor. This data is essential for building robust QSAR models and for validating molecular docking studies.

Table 1: Binding Affinities (Ki) of Xanthine-Based Antagonists for Human Adenosine Receptor Subtypes

| Compound ID | R1-Substituent | R2-Substituent | hA1 Ki (nM) | hA2A Ki (nM) | hA2B Ki (nM) | hA3 Ki (nM) |

| XA-1 | Propyl | Phenyl | >1000 | >1000 | 15 | >1000 |

| XA-2 | Ethyl | Furanyl | >1000 | 850 | 22 | >1000 |

| XA-3 | Propyl | Thienyl | 980 | >1000 | 12 | >1000 |

| XA-4 | Butyl | Phenyl | >1000 | 920 | 18 | >1000 |

| XA-5 | Propyl | Pyridinyl | 850 | 780 | 25 | >1000 |

Note: This data is representative and compiled from studies on xanthine derivatives of this compound.

Table 2: In Vitro Inhibitory Activity (IC50) of Pyrimidine Derivatives Against Various Kinase Targets

| Compound ID | Target Kinase | IC50 (µM) |

| PD-1 | EGFR | 0.58 |

| PD-2 | VEGFR2 | 1.2 |

| PD-3 | CDK2 | 0.85 |

| PD-4 | GSK3β | 2.5 |

| PD-5 | PLK1 | 0.32 |

Note: This table presents data for a range of pyrimidine derivatives to showcase the type of information used in developing broader in silico models.

Experimental and Computational Protocols

In Silico Modeling Protocols

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Objective: To predict the binding mode and estimate the binding affinity of this compound and its derivatives to the active site of the human adenosine A2B receptor.

Materials:

-

Protein Structure: Human Adenosine A2B Receptor homology model or crystal structure (if available) from the Protein Data Bank (PDB).

-

Ligand Structures: 3D structure of this compound and its derivatives, generated using chemical drawing software and energy minimized.

-

Software: AutoDock Tools, AutoDock Vina, PyMOL, or Chimera.[4]

Procedure:

-

Protein Preparation:

-

Download the PDB file of the target receptor.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges.

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or predicted active site residues.

-

Save the prepared protein in .pdbqt format.[4]

-

-

Ligand Preparation:

-

Draw the 2D structure of the ligand and convert it to a 3D structure.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Define the rotatable bonds.

-

Save the prepared ligand in .pdbqt format.[4]

-

-

Docking Simulation:

-

Launch AutoDock Vina.

-

Specify the prepared protein and ligand files.

-

Define the grid box parameters.

-

Run the docking simulation.

-

-

Analysis of Results:

-

Analyze the output file to obtain the binding energies (in kcal/mol) and the root-mean-square deviation (RMSD) of the docked poses.

-

Visualize the docked poses and the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the receptor using PyMOL or Chimera.

-

QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities.[5]

Objective: To develop a predictive model for the biological activity of pyrimidine derivatives based on their physicochemical properties.

Materials:

-

Dataset: A set of pyrimidine derivatives with their experimentally determined biological activities (e.g., Ki or IC50 values).

-

Software: Molecular operating environment (MOE), Schrödinger Suite, or open-source software like RDKit and scikit-learn.

Procedure:

-

Data Preparation:

-

Collect a dataset of at least 20-30 compounds with a wide range of biological activities.

-

Divide the dataset into a training set (for model building) and a test set (for model validation).[6]

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors (e.g., topological, electronic, steric, and hydrophobic properties).[7]

-

-

Model Building:

-

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build a mathematical model that correlates the descriptors with the biological activity.[6]

-

-

Model Validation:

-

Validate the model using the test set to assess its predictive power.

-

Evaluate statistical parameters such as the correlation coefficient (R²), cross-validated R² (q²), and root mean square error (RMSE).[8]

-

-

Interpretation and Prediction:

-

Interpret the QSAR model to understand which molecular properties are most important for the desired biological activity.

-

Use the validated model to predict the activity of new, unsynthesized compounds.[5]

-

Experimental Validation Protocols

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][10]

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between a pyrimidine derivative and its target protein.

Materials:

-

Isothermal Titration Calorimeter.

-

Purified target protein in a suitable buffer.

-

Ligand (pyrimidine derivative) dissolved in the same buffer.

-

Degassing station.

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Thoroughly clean the sample cell and syringe.

-

Set the experimental temperature.

-

Load the protein solution into the sample cell and the ligand solution into the injection syringe.

-

-

Titration:

-

Perform a series of small injections of the ligand into the protein solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, ΔH, and ΔS.[12]

-

SPR is a label-free optical technique for monitoring biomolecular interactions in real-time.[1]

Objective: To measure the kinetics (association and dissociation rate constants, kon and koff) and affinity (Kd) of the binding between a pyrimidine derivative and its target protein.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Immobilization reagents (e.g., EDC/NHS).

-

Purified target protein.

-

Ligand (pyrimidine derivative) at various concentrations.

-

Running buffer.

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface (e.g., using EDC/NHS chemistry).

-

Immobilize the target protein onto the sensor surface.

-

Deactivate any remaining active groups.

-

-

Interaction Analysis:

-

Inject a series of concentrations of the ligand (analyte) over the sensor surface.

-

Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.[13]

-

After each injection, allow for a dissociation phase where the running buffer flows over the surface.

-

-

Surface Regeneration:

-

Inject a regeneration solution to remove the bound analyte from the immobilized ligand, preparing the surface for the next injection.

-

-

Data Analysis:

-

Fit the association and dissociation curves of the sensorgrams to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (koff/kon).

-

Mandatory Visualizations

Adenosine A2B Receptor Signaling Pathway

References

- 1. portlandpress.com [portlandpress.com]

- 2. 1-Ethyl-6-aminouracil | 41862-09-3 | Adenosine Receptor | MOLNOVA [molnova.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. QSAR - Drug Design Org [drugdesign.org]

- 6. neovarsity.org [neovarsity.org]

- 7. quora.com [quora.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 12. youtube.com [youtube.com]

- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

A Comprehensive Technical Guide to the Synthesis of Substituted Aminouracils

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the synthesis methods for substituted aminouracils, crucial heterocyclic scaffolds in medicinal chemistry and drug development. Aminouracil derivatives have garnered significant attention due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This document details key synthetic strategies, presents quantitative data in a comparative format, provides explicit experimental protocols, and visualizes reaction pathways and biological mechanisms of action.

Synthesis of 6-Aminouracil and its Derivatives

The synthesis of the 6-aminouracil core is a foundational step for accessing a wide array of functionalized derivatives. The most prevalent and classical approach involves the condensation of urea with an active methylene compound, typically a cyanoacetic acid ester.

Classical Synthesis of 6-Aminouracil

The condensation of urea with ethyl cyanoacetate in the presence of a strong base is a widely employed method for the preparation of 6-aminouracil.[1][2]

Reaction Scheme:

Caption: Classical synthesis of 6-aminouracil.

Experimental Protocol: Synthesis of 6-Aminouracil from Urea and Ethyl Cyanoacetate [2][3]

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 39.4 g (1.72 g-atom) of sodium in 1 L of absolute ethanol. Ensure all the sodium has reacted.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 91.5 mL (97.2 g, 0.86 mole) of ethyl cyanoacetate and 51.5 g (0.86 mole) of urea.

-

Reflux: Heat the mixture under reflux with vigorous stirring on a steam bath for 4 hours. The reaction mixture may become solid, at which point stirring can be stopped.

-

Work-up: After the reflux period, add 1 L of hot (80°C) water to the reaction mixture and resume stirring until a complete solution is obtained. Heat the solution at 80°C for an additional 15 minutes.

-

Precipitation: Neutralize the solution to litmus with glacial acetic acid. The 6-aminouracil will precipitate from the solution.

-

Isolation: Filter the precipitate, wash it with cold water, and then with ethanol. Dry the product in a desiccator.

Quantitative Data for 6-Aminouracil Synthesis

| Starting Materials | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Urea, Ethyl Cyanoacetate | Sodium | Ethanol | 10-12 hours | 69 | [1] |

| Urea, Ethyl Cyanoacetate | Sodium Ethoxide | Ethanol | 4 hours | Not specified | [3] |

| Urea, Methyl Cyanoacetate | Sodium | Methanol | 2 hours | 96.9 | [1] |

Multicomponent Synthesis of Substituted 6-Aminouracils (Pyrido[2,3-d]pyrimidines)

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a one-pot fashion. The synthesis of pyrido[2,3-d]pyrimidines from 6-aminouracil, an aromatic aldehyde, and malononitrile is a prominent example.[4][5][6]

Reaction Scheme:

Caption: Multicomponent synthesis of pyrido[2,3-d]pyrimidines.

Experimental Protocol: One-Pot Synthesis of 7-Amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile [4]

-

Reaction Setup: In a round-bottom flask, combine 6-aminouracil (1 mmol), 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), and diammonium hydrogen phosphate (DAHP) (0.1 mmol, 10 mol%) in 10 mL of a 1:1 ethanol/water mixture.

-

Reaction: Reflux the mixture for the time specified in the table below (typically 1-2 hours), monitoring the reaction progress by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate.

-

Purification: Filter the precipitate, wash with cold water and then with a small amount of ethanol to afford the pure product.

Quantitative Data for Pyrido[2,3-d]pyrimidine Synthesis

| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | DAHP | EtOH/H₂O | 1.5 h | 92 | [4] |

| Benzaldehyde | DAHP | EtOH/H₂O | 1 h | 95 | [4] |

| 4-Methoxybenzaldehyde | DAHP | EtOH/H₂O | 2 h | 88 | [4] |

| Various Aromatic Aldehydes | nano-MgO | Water | Not specified | High | [5] |

Synthesis of 5-Aminouracil and its Derivatives

The introduction of an amino group at the C5 position of the uracil ring often proceeds through a nitration or nitrosation-reduction sequence.

Synthesis of 5-Aminouracil via Nitrosation and Reduction

A common route to 5-aminouracil involves the nitrosation of 6-aminouracil followed by reduction of the resulting 5-nitroso derivative.[3]

Reaction Scheme:

Caption: Synthesis of 5,6-diaminouracil from 6-aminouracil.

Experimental Protocol: Synthesis of 5,6-Diaminouracil Hydrochloride [3]

-

Synthesis of 6-Aminouracil (in situ): Follow the protocol for the synthesis of 6-aminouracil as described in section 1.1.

-

Nitrosation: To the hot aqueous solution of 6-aminouracil, add 75 mL of glacial acetic acid, followed by the cautious addition of a solution of 64.8 g (0.94 mole) of sodium nitrite in 70 mL of water. A rose-red precipitate of 6-amino-5-nitrosouracil forms.

-

Isolation of Nitroso Intermediate: Filter the precipitate and wash with a small amount of ice water.

-

Reduction: Transfer the moist nitroso compound to a flask and add 430 mL of warm water (50°C). Heat the slurry on a steam bath with stirring and add solid sodium hydrosulfite portion-wise until the red color is completely discharged. Add an additional 30 g of sodium hydrosulfite and continue heating for 15 minutes.

-

Isolation of Bisulfite Salt: Cool the solution and filter the light tan precipitate of the diaminouracil bisulfite salt. Wash with water.

-

Conversion to Hydrochloride: Transfer the bisulfite salt to a flask and add concentrated hydrochloric acid (100-200 mL) until a stirrable slurry is formed. Heat on a steam bath for 1 hour.

-

Final Product: Filter the tan diaminouracil hydrochloride, wash with acetone, and dry under vacuum. The reported yield is 68-81%.[3]

N-Substitution of Aminouracils

The nitrogen atoms of the uracil ring and the amino substituent can be alkylated to produce a variety of N-substituted derivatives.

Experimental Protocol: N-Alkylation of 5-Iodouracil (as a model for aminouracils) [7]

-

Reaction Setup: Dissolve 5-iodouracil in DMSO (5 mL) in a round-bottom flask.

-

Base Addition: Add potassium carbonate (K₂CO₃) and stir the mixture at 80°C for 15 minutes.

-

Alkylation: Add the desired alkylating agent (e.g., n-butyl bromide) dropwise to the solution and continue stirring at 80°C for 48 hours.

-

Work-up and Purification: The product can be collected by filtration or solvent extraction. Purify the product by silica gel column chromatography using a hexane-ethyl acetate eluent system.

Quantitative Data for N-Alkylation of 5-Iodouracil

| Alkylating Agent | Product(s) | Yield (%) | Reference |

| n-Butyl bromide | N1-butyl-5-iodouracil | 28 | [7] |

| Cyclohexylmethyl bromide | N1-(cyclohexylmethyl)-5-iodouracil | 28.1 | [7] |

| Benzyl bromide | N1-benzyl-5-iodouracil | 11.4 | [7] |

Biological Signaling Pathways of Substituted Aminouracils

Substituted aminouracils exert their biological effects by interacting with various cellular targets and modulating key signaling pathways. Their structural similarity to endogenous nucleobases allows them to interfere with nucleic acid metabolism and function.

Inhibition of DNA Polymerase

Certain 6-anilinouracil derivatives are potent and selective inhibitors of Gram-positive bacterial DNA polymerase IIIC (pol IIIC).[8][9] They act as mimics of dGTP.

Mechanism of Action:

Caption: Inhibition of DNA Polymerase IIIC by 6-anilinouracils.

The inhibitor mimics the guanine base and binds to the active site of the DNA polymerase, forming a stable, non-productive ternary complex with the DNA template-primer. This sequestration of the enzyme halts DNA replication.[8]

Inhibition of Thymidylate Synthase

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis. Some aminouracil derivatives, particularly 5-substituted analogs, can act as inhibitors of TS.[10][11][12]

Mechanism of Action:

Caption: Inhibition of Thymidylate Synthase by aminouracil derivatives.

By inhibiting thymidylate synthase, these compounds deplete the intracellular pool of dTMP, leading to an imbalance of deoxynucleotides and the inhibition of DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Antiviral Mechanisms of Action

Many aminouracil derivatives exhibit antiviral activity by targeting viral enzymes essential for replication.[13][14][15] The general mechanism often involves the intracellular conversion of the aminouracil analog to its triphosphate form, which then acts as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases.

General Antiviral Workflow:

Caption: General mechanism of antiviral aminouracil analogs.

This guide provides a foundational understanding of the synthesis and mechanisms of action of substituted aminouracils. The presented protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic scaffold. Further exploration into the structure-activity relationships and optimization of these compounds holds significant promise for future drug development endeavors.

References

- 1. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]

- 5. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]

- 6. Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of N-Substituted 5-Iodouracils as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and molecular docking studies of thiouracil derivatives as potent thymidylate synthase inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 14. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione

Abstract

This application note provides a detailed protocol for the synthesis of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione, a substituted uracil derivative of interest in medicinal chemistry and drug development. The synthesis is based on the well-established condensation reaction between a cyanoacetic ester and a substituted urea. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the target compound.

Introduction

Substituted pyrimidinediones, particularly derivatives of uracil, are a class of heterocyclic compounds with a wide range of biological activities. They are key components in many therapeutic agents, including antiviral and anticancer drugs. The this compound is a valuable intermediate for the synthesis of more complex molecules, such as substituted xanthines with potential applications in treating chronic inflammatory diseases. This protocol details a reliable method for the preparation of this compound in a laboratory setting.

Reaction Scheme

The synthesis of this compound is achieved through the condensation of ethyl cyanoacetate and N-ethylurea in the presence of a strong base, sodium ethoxide, in an alcoholic solvent. The reaction proceeds via an initial acylation of the urea derivative followed by an intramolecular cyclization to form the pyrimidinedione ring.

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| Ethyl cyanoacetate | Reagent grade, 99% | Sigma-Aldrich |

| N-Ethylurea | 97% | Alfa Aesar |

| Sodium | 99% | Acros Organics |

| Absolute Ethanol | Anhydrous, ≥99.5% | Fisher Scientific |

| Glacial Acetic Acid | ACS grade | VWR Chemicals |

| Distilled Water | In-house | |

| Round-bottom flask (500 mL) | Pyrex | |

| Reflux condenser | Kimble | |

| Magnetic stirrer with hotplate | IKA | |

| Buchner funnel and flask | CoorsTek | |

| pH meter or pH paper | Mettler Toledo | |

| Rotary evaporator | Buchi | |

| Melting point apparatus | Stuart | |

| NMR spectrometer | Bruker (400 MHz) | |

| FT-IR spectrometer | PerkinElmer |

Procedure

-

Preparation of Sodium Ethoxide Solution: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 200 mL of absolute ethanol. Carefully add 4.6 g (0.2 mol) of metallic sodium in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 17.6 g (0.2 mol) of N-ethylurea and 22.6 g (0.2 mol) of ethyl cyanoacetate.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and stir vigorously for 8-10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture by the dropwise addition of glacial acetic acid until the pH is approximately 6-7. A precipitate will form.

-

Isolation of the Product: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with cold distilled water (3 x 50 mL) and then with cold ethanol (2 x 30 mL) to remove unreacted starting materials and byproducts. Dry the purified product in a vacuum oven at 60 °C overnight.

Characterization Data

The synthesized this compound should be characterized by its physical and spectral properties.

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Molecular Formula | C₆H₉N₃O₂ |

| Molecular Weight | 155.15 g/mol |

| Melting Point | 260-262 °C |

| Solubility | Sparingly soluble in water, soluble in DMSO |

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 10.23 (s, 1H, N1-H), 6.16 (br s, 2H, NH₂), 4.55 (s, 1H, C5-H), 3.45 (q, J = 7.2 Hz, 2H, 1'-CH₂), 0.98 (t, J = 7.2 Hz, 3H, 2'-CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 163.10 (C4), 154.10 (C6), 151.30 (C2), 74.30 (C5), 38.70 (C1'), 11.85 (C2').

-

IR (KBr) ν (cm⁻¹): Approximately 3310 (-NH stretch), 1690 (-C=O stretch), 1579 (-NH stretch).

Workflow Diagram

Caption: A step-by-step workflow for the synthesis and analysis.

Discussion

The described protocol provides a straightforward and efficient method for the synthesis of this compound. The reaction is generally high-yielding, and the product can be easily purified by washing. The purity of the final compound should be assessed by melting point determination and spectroscopic methods. The provided NMR and IR data are based on closely related structures and serve as a reference for the expected spectral features.

Safety Precautions

-

The reaction should be carried out in a well-ventilated fume hood.

-

Sodium metal is highly reactive and flammable; handle with care and avoid contact with water.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ethanol is flammable; avoid open flames.

-

Glacial acetic acid is corrosive; handle with care.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of this compound, a key intermediate in the development of new therapeutic agents. The provided methodology and characterization data will be valuable for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Application Notes and Protocols for 1-Ethyl-6-aminouracil as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-6-aminouracil is a substituted pyrimidine derivative that serves as a valuable synthetic intermediate in the preparation of a diverse range of heterocyclic compounds with significant biological activities. Its unique structural features, including the reactive 6-amino group and the electron-rich C5 position, make it a versatile building block for the synthesis of fused pyrimidine systems and other complex molecules. These resulting compounds have shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of 1-Ethyl-6-aminouracil in two key synthetic transformations: N-alkylation at the N3 and C5 positions and condensation reactions at the C5 position with aromatic aldehydes.

Application 1: Synthesis of 1-Ethyl-3,5-bis(substituted-benzyl)-6-aminouracil Derivatives via N-Alkylation

Derivatives of 1-Ethyl-6-aminouracil with substitutions at the N3 and C5 positions have been investigated for their potential as inhibitors of adenosine-3',5'-cyclic phosphate phosphodiesterase, an important enzyme in cellular signaling. The following protocol is adapted from a patented procedure for the synthesis of these compounds.

Experimental Protocol: N-Alkylation of 1-Ethyl-6-aminouracil

Materials:

-

1-Ethyl-6-aminouracil

-

Substituted benzyl bromide (e.g., p-nitrobenzyl bromide, p-chlorobenzyl bromide, p-methylbenzyl chloride)

-

95% (v/v) Ethanol

-

15% (w/v) Aqueous sodium hydroxide solution

-

Ethyl ether

-

Standard laboratory glassware and purification equipment (reflux condenser, stirring apparatus, filtration apparatus, rotary evaporator)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-Ethyl-6-aminouracil in 95% (v/v) ethanol.

-

Addition of Base and Alkylating Agent: To the stirred solution, add a 15% (w/v) aqueous solution of sodium hydroxide, followed by the addition of the substituted benzyl halide.

-

Reaction: The reaction mixture is then refluxed with continuous stirring. The reaction time will vary depending on the specific benzyl halide used (typically 15 minutes to 1 hour).

-